5-Bromo-2,3-difluorobenzamide
Overview
Description
5-Bromo-2,3-difluorobenzamide is a synthetic organic compound with the molecular formula C7H4BrF2NO. It is characterized by the presence of bromine, fluorine, and amide functional groups, making it a versatile compound in various chemical reactions and applications.
Scientific Research Applications
5-Bromo-2,3-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,3-difluorobenzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .
Mode of Action
It is believed to interact with its target kinase, potentially altering its activity and thus influencing the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact theMAPK/ERK pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
Given its target, it may influence cell growth and survival, potentially having implications in conditions such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the reaction of 2,3-difluorobenzamide with bromine in the presence of a catalyst under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors for the bromination and fluorination steps. This method enhances the yield and purity of the compound while ensuring safety and efficiency in large-scale production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products: The major products formed from these reactions include various substituted benzamides, which can be further utilized in different chemical syntheses and applications .
Comparison with Similar Compounds
- 5-Bromo-2,3-difluorobenzoic acid
- 5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
- 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Uniqueness: 5-Bromo-2,3-difluorobenzamide stands out due to its specific combination of bromine and fluorine atoms, which impart unique reactivity and properties. This makes it particularly useful in specialized chemical syntheses and research applications.
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOZYURDVJMILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307907 | |
Record name | 5-Bromo-2,3-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626337-90-3 | |
Record name | 5-Bromo-2,3-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1626337-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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